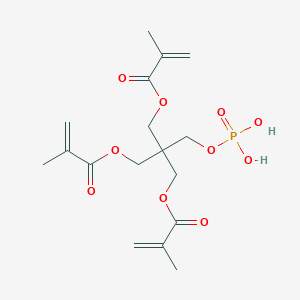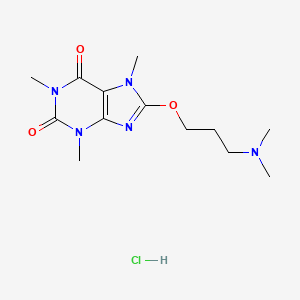
Perphenazine dihydrochloride
Overview
Description
Perphenazine dihydrochloride: is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat schizophrenia and severe nausea and vomiting. The compound is known for its potent antagonistic effects on dopamine receptors, particularly the dopamine D2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perphenazine dihydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce reaction time. For instance, the side chain synthesis reaction time can be shortened from 6 hours to 4 hours, and the drying process can be reduced from 4 hours to 2 hours, resulting in a yield improvement from 21% to over 40% .
Chemical Reactions Analysis
Types of Reactions: Perphenazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine compound.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and halogenated or alkylated phenothiazines .
Scientific Research Applications
Chemistry: Perphenazine dihydrochloride is used as a reference standard in analytical chemistry for the development of new antipsychotic drugs .
Biology: In biological research, it is used to study the effects of dopamine receptor antagonism on cellular processes and signaling pathways .
Medicine: Medically, this compound is used to manage psychotic disorders and control severe nausea and vomiting. It has also been investigated for its potential use in treating dermatitis and other inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antipsychotic medications .
Mechanism of Action
Perphenazine dihydrochloride exerts its effects primarily by binding to and inhibiting the activity of dopamine D1 and D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and antiemetic effects .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic, but less potent than perphenazine.
Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.
Haloperidol: A non-phenothiazine antipsychotic with similar dopamine receptor antagonism but different chemical structure.
Uniqueness: Perphenazine dihydrochloride is unique in its balance of potency and side effect profile. It is roughly ten times as potent as chlorpromazine at the dopamine D2 receptor, making it a medium-potency antipsychotic. This balance allows it to be effective in treating psychotic disorders while minimizing some of the more severe side effects associated with higher potency antipsychotics .
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTYANSBOIVAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173977 | |
| Record name | Perphenazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-28-3 | |
| Record name | Perphenazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perphenazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERPHENAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B1202877.png)

